3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid is a complex organic compound with a molecular formula of C45H58N4O7 and a molecular weight of 766.987 g/mol This compound is known for its unique structure, which includes a combination of hydroxy, methoxycarbonyl, diazenyl, naphthoyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the diazenyl intermediate, followed by the coupling of the naphthoyl and benzoic acid derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the diazenyl group may produce amines.
Scientific Research Applications
3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its complex structure and diverse functional groups, which confer a wide range of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C45H58N4O7 |
---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
3-[[1-hydroxy-4-[(2-hydroxy-5-methoxycarbonylphenyl)diazenyl]naphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzoic acid |
InChI |
InChI=1S/C45H58N4O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-49(2)40-26-24-32(44(53)54)29-38(40)46-43(52)36-31-37(34-22-19-20-23-35(34)42(36)51)47-48-39-30-33(45(55)56-3)25-27-41(39)50/h19-20,22-27,29-31,50-51H,4-18,21,28H2,1-3H3,(H,46,52)(H,53,54) |
InChI Key |
KTYHNEMOXSHJAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.